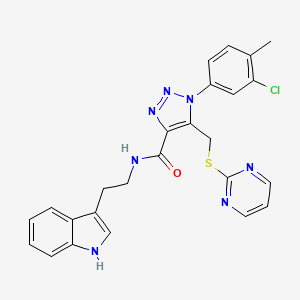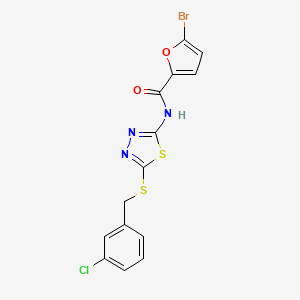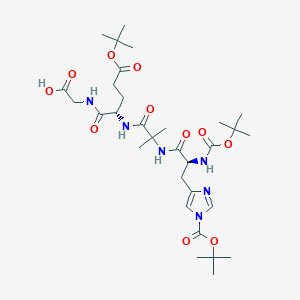
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine is a synthetic peptide with multiple protecting groups. This compound is used in peptide synthesis and research due to its stability and the ease with which the protecting groups can be removed under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and washing steps to ensure purity .
The protecting groups, such as tert-butyloxycarbonyl and tert-butyl , are used to protect the amino and carboxyl groups during the synthesis. These groups are removed using specific reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides that meet the required specifications .
化学反应分析
Types of Reactions
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: undergoes several types of reactions, including:
Deprotection: Removal of protecting groups using acids like TFA or oxalyl chloride.
Coupling: Formation of peptide bonds between amino acids using reagents like carbodiimides.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of tert-butyloxycarbonyl groups.
Oxalyl chloride in methanol: Another reagent for mild deprotection.
Carbodiimides: Used for coupling reactions during peptide synthesis.
Major Products Formed
The major products formed from these reactions are the desired peptides with the protecting groups removed, resulting in the free amino acids ready for further reactions or applications .
科学研究应用
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: is used in various scientific research applications, including:
Chemistry: As a model compound for studying peptide synthesis and deprotection mechanisms.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: As a precursor for the synthesis of therapeutic peptides and peptide-based drugs.
Industry: In the production of synthetic peptides for research and development.
作用机制
The mechanism of action of tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine involves the stepwise addition of amino acids to form the peptide chain. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids is formed. The deprotection steps remove these groups, allowing the peptide to fold into its active form .
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-glycine: A simpler peptide with fewer amino acids.
tert-Butyloxycarbonyl-L-glutamyl(tert-butyl)-glycine: Another peptide with different amino acid composition.
Uniqueness
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: is unique due to its specific sequence of amino acids and the use of multiple protecting groups. This combination provides stability during synthesis and allows for precise control over the final peptide structure .
属性
分子式 |
C31H50N6O11 |
|---|---|
分子量 |
682.8 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1 |
InChI 键 |
FNXPUMYXFQQETO-PMACEKPBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



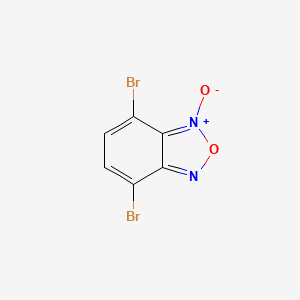
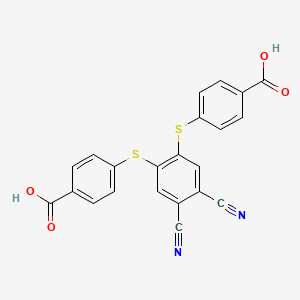
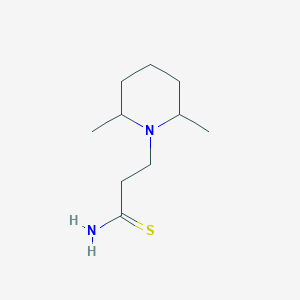
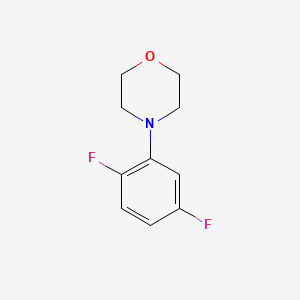

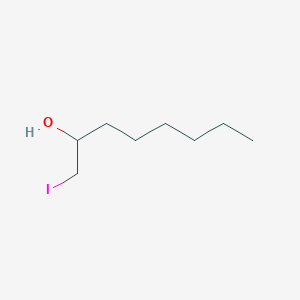
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)

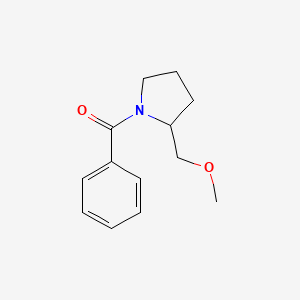
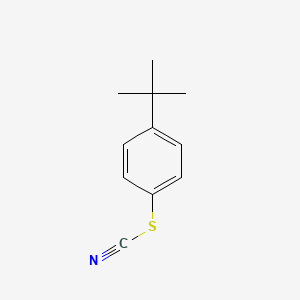
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
